

Introduction: Unveiling a Novel Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: *8-Methoxyisoquinolin-3-amine*

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The isoquinoline core is a privileged scaffold in drug discovery, forming the structural basis for a wide array of natural products and synthetic molecules with significant pharmacological activities.^{[1][2][3]} This guide focuses on a specific, yet underexplored derivative: **8-Methoxyisoquinolin-3-amine**. A thorough review of the scientific literature reveals a scarcity of direct research on this particular molecule. Therefore, this document serves as a foundational guide, synthesizing information from closely related analogues to predict the chemical properties, propose viable synthetic routes, and explore the potential therapeutic applications of **8-Methoxyisoquinolin-3-amine**. For researchers and drug development professionals, this guide aims to provide a robust starting point for the investigation of this novel compound.

Chemical Structure and Predicted Physicochemical Properties

8-Methoxyisoquinolin-3-amine is a heterocyclic aromatic compound. Its structure consists of a bicyclic isoquinoline ring system, which is a fusion of a benzene ring and a pyridine ring. It is functionalized with a methoxy group (-OCH₃) at the C8 position of the benzene ring and an amino group (-NH₂) at the C3 position of the pyridine ring.

Molecular Formula: C₁₀H₁₀N₂O

Molecular Weight: 174.20 g/mol

IUPAC Name: **8-methoxyisoquinolin-3-amine**

Canonical SMILES: COC1=CC=CC2=C1C=C(N=C2)N

A dedicated CAS number for **8-Methoxyisoquinolin-3-amine** was not found in the searched databases, indicating its novelty or limited reporting in the chemical literature.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of **8-Methoxyisoquinolin-3-amine**, inferred from data on structurally related compounds such as 8-methoxyquinoline, isoquinolin-3-amine, and other substituted quinolines.^[4]

Property	Predicted Value	Notes
Melting Point (°C)	150 - 160	Based on the melting point of isoquinolin-3-amine (154-156 °C). The methoxy group may slightly alter this value.
Boiling Point (°C)	> 300	High boiling point is expected due to the aromatic structure and potential for hydrogen bonding.
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Sparingly soluble in water, with increased solubility in acidic aqueous solutions due to the basicity of the amino group.	The methoxy and amino groups enhance polarity compared to the parent isoquinoline.
pKa	~5.0	Estimated based on the pKa of isoquinolin-3-amine, reflecting the basicity of the ring nitrogen and the exocyclic amino group.
LogP	1.5 - 2.0	Calculated based on the contributions of the isoquinoline core, methoxy, and amino groups.

Predicted Spectroscopic Data

- ¹H NMR: Expected signals would include distinct aromatic protons on both rings, a singlet for the methoxy group protons (δ ~3.9-4.1 ppm), and a broad singlet for the amine protons (δ ~5.0-6.0 ppm, solvent dependent).
- ¹³C NMR: Aromatic carbons would appear in the δ 110-160 ppm range. The methoxy carbon would be around δ 55-60 ppm.

- IR (cm^{-1}): Characteristic peaks would include N-H stretching of the primary amine ($3300\text{-}3500\text{ cm}^{-1}$), C-H stretching of the aromatic rings and methoxy group ($2850\text{-}3100\text{ cm}^{-1}$), C=C and C=N stretching of the aromatic system ($1500\text{-}1650\text{ cm}^{-1}$), and C-O stretching of the methoxy group ($1000\text{-}1300\text{ cm}^{-1}$).
- Mass Spectrometry (MS): The molecular ion peak (M^+) would be observed at $m/z = 174$. A prominent $[M+H]^+$ peak at $m/z = 175$ would be expected in ESI-MS.[4]

Proposed Synthetic Pathways

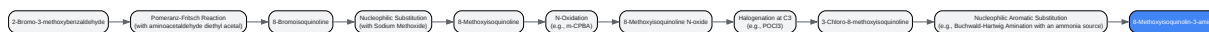
Direct synthetic routes to **8-Methoxyisoquinolin-3-amine** are not well-documented. However, plausible multi-step syntheses can be designed based on established methodologies for constructing the isoquinoline core and introducing the required functional groups. A retrosynthetic analysis suggests two main strategies:

- Pathway A: Construction of a pre-functionalized 8-methoxyisoquinoline core, followed by amination at the 3-position.
- Pathway B: Ring construction from a precursor already containing the nitrogen for the 3-amino group.

Pathway A: Late-Stage Amination of an 8-Methoxyisoquinoline Intermediate

This approach focuses on first assembling the 8-methoxyisoquinoline skeleton and then introducing the amino group at the C3 position. A key challenge is the regioselective functionalization at C3, which is generally less reactive towards nucleophilic substitution than the C1 position.[5][6]

Proposed Workflow for Pathway A



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Caption: Proposed synthetic workflow for **8-Methoxyisoquinolin-3-amine** via late-stage amination.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 8-Methoxyisoquinoline

The synthesis of the 8-methoxyisoquinoline core can be approached via established named reactions like the Pomeranz-Fritsch[7][8][9] or Bischler-Napieralski[10][11][12] syntheses, starting from appropriately substituted benzaldehyde or phenethylamine precursors. An alternative is the O-methylation of commercially available 8-hydroxyisoquinoline.

- Starting Material: 8-Hydroxyisoquinoline.
- Reagents: Methyl iodide (CH_3I), Potassium carbonate (K_2CO_3), Acetone (solvent).
- Procedure (adapted from the synthesis of 8-methoxyquinoline): To a solution of 8-hydroxyisoquinoline in acetone, add potassium carbonate and methyl iodide. Reflux the mixture for 24 hours.[13] After cooling, filter the solid and concentrate the filtrate. Purify the residue by column chromatography to yield 8-methoxyisoquinoline.

Step 2: Synthesis of 3-Chloro-8-methoxyisoquinoline

Introducing a leaving group at the 3-position is necessary for subsequent amination. This can be a challenging step. A potential method involves the N-oxidation of the isoquinoline followed by reaction with a chlorinating agent.[14]

- Starting Material: 8-Methoxyisoquinoline.
- Reagents: m-Chloroperoxybenzoic acid (m-CPBA) for N-oxidation, Phosphorus oxychloride (POCl_3) for chlorination.
- Procedure: a. Dissolve 8-methoxyisoquinoline in a suitable solvent like dichloromethane (DCM). Add m-CPBA portion-wise at 0 °C and stir until the reaction is complete to form 8-methoxyisoquinoline N-oxide. b. Treat the N-oxide with POCl_3 at reflux to introduce a chlorine atom at the 3-position. Quench the reaction carefully with ice, neutralize, and extract the product. Purify by chromatography.

Step 3: Amination of 3-Chloro-8-methoxyisoquinoline

The final step is the conversion of the 3-chloro intermediate to the 3-amino product. This can be achieved via nucleophilic aromatic substitution (S_NAr).^{[15][16][17][18]} Modern cross-coupling methods like the Buchwald-Hartwig amination are often effective for such transformations.

- Starting Material: 3-Chloro-8-methoxyisoquinoline.
- Reagents: An ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate), a palladium catalyst (e.g., $Pd_2(dba)_3$), a suitable ligand (e.g., Xantphos), and a base (e.g., CS_2CO_3).
- Procedure: In an inert atmosphere, combine 3-chloro-8-methoxyisoquinoline, the palladium catalyst, ligand, and base in a suitable solvent (e.g., toluene or dioxane). Add the ammonia source and heat the mixture until the starting material is consumed. After cooling, perform an aqueous workup, extract the product, and purify by column chromatography to obtain **8-Methoxyisoquinolin-3-amine**.

Potential Biological and Pharmacological Significance

While no biological data exists for **8-Methoxyisoquinolin-3-amine** itself, the isoquinoline and aminoquinoline scaffolds are present in numerous biologically active molecules. This allows for an informed prediction of its potential pharmacological profile.

Anticancer Activity: Many isoquinoline alkaloids and their synthetic derivatives exhibit potent anticancer properties.^[19] The mechanism often involves the inhibition of key enzymes like topoisomerases or the disruption of microtubule dynamics. It is plausible that **8-Methoxyisoquinolin-3-amine** could be investigated as a scaffold for novel anticancer agents.

Antimicrobial and Antifungal Activity: The quinoline ring is a core component of several antibacterial and antimalarial drugs. Studies on 8-methoxyquinoline have demonstrated significant antibacterial and antifungal activity. Aminoisoquinoline derivatives have also shown promise as antibacterial agents.^[1] Therefore, **8-Methoxyisoquinolin-3-amine** is a strong candidate for screening as a potential anti-infective agent.

Antiviral Properties: Various isoquinoline alkaloids have demonstrated activity against a range of viruses, including HSV, HBV, and SARS-CoV.[3] The structural features of **8-Methoxyisoquinolin-3-amine** make it a molecule of interest for antiviral drug discovery programs.

Central Nervous System (CNS) Activity: Certain 3-aminoisoquinoline derivatives have been reported to possess CNS depressant activity.[20] This suggests that **8-Methoxyisoquinolin-3-amine** could be explored for its potential effects on the central nervous system.

Future Research Directions and Conclusion

8-Methoxyisoquinolin-3-amine represents an intriguing, yet largely unexplored, area of chemical space. This guide has laid a theoretical foundation by predicting its properties and outlining plausible synthetic routes based on established chemical principles.

The immediate priorities for future research should be:

- **Synthesis and Characterization:** The development and optimization of a reliable synthetic route to produce **8-Methoxyisoquinolin-3-amine** in sufficient quantities for further study. Full characterization using modern analytical techniques (NMR, MS, IR, X-ray crystallography) is essential to confirm its structure and purity.
- **Biological Screening:** A comprehensive biological evaluation is warranted. This should include screening for anticancer, antimicrobial, antiviral, and CNS activities to validate the predictions made in this guide.
- **Structure-Activity Relationship (SAR) Studies:** Once a biological activity is identified, the synthesis and testing of related analogues will be crucial to establish SAR and optimize the lead compound for improved potency and selectivity.

In conclusion, **8-Methoxyisoquinolin-3-amine** is a promising scaffold for the development of novel therapeutic agents. The synthetic strategies and predicted biological activities outlined in this guide provide a clear roadmap for researchers to begin the exploration of this fascinating molecule.

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